molecular formula C13H14N2O2 B11878367 1,3-Diazaspiro[4.4]nonane-2,4-dione, 6-phenyl- CAS No. 5007-34-1

1,3-Diazaspiro[4.4]nonane-2,4-dione, 6-phenyl-

Cat. No.: B11878367
CAS No.: 5007-34-1
M. Wt: 230.26 g/mol
InChI Key: DBNCOCOSCWVAGJ-UHFFFAOYSA-N
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Description

6-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione is a chemical compound with the molecular formula C₁₃H₁₄N₂O₂. It is a member of the diazaspiro family, characterized by a spirocyclic structure containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves the reaction of cyclopentanone with phenylhydrazine, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted oxides, while reduction can produce phenyl-substituted amines .

Scientific Research Applications

6-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione is unique due to its phenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .

Biological Activity

1,3-Diazaspiro[4.4]nonane-2,4-dione, 6-phenyl- (CAS Number: 5007-34-1) is a compound within the diazaspiro family, characterized by its unique spirocyclic structure that includes nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of 6-phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione is C13H14N2O2C_{13}H_{14}N_{2}O_{2} with a molecular weight of 230.26 g/mol. Its structural characteristics include:

PropertyValue
CAS No.5007-34-1
Molecular FormulaC₁₃H₁₄N₂O₂
Molecular Weight230.26 g/mol
IUPAC Name9-phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentanone with phenylhydrazine, followed by cyclization and oxidation steps. Common solvents include ethanol or methanol, and catalysts such as acetic acid are often used to facilitate the reactions.

Antimicrobial Properties

Research indicates that 6-phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione exhibits promising antimicrobial properties. A study conducted on various derivatives showed that compounds with similar structures demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. Preliminary studies suggest that it may inhibit the growth of cancer cell lines through the induction of apoptosis and modulation of cell cycle progression. Specific targets include enzymes involved in DNA replication and repair processes .

A notable case study involved testing this compound against various human tumor cell lines, where it exhibited concentration-dependent cytotoxic effects. The IC50 values were determined to be within a range that suggests potential for further development as an anticancer agent .

The biological activity of 6-phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Cellular Uptake : It can penetrate cellular membranes effectively due to its lipophilic nature.
  • Signal Transduction Modulation : It may alter signaling pathways that regulate cell proliferation and survival.

Case Studies

Several studies have focused on the biological evaluation of this compound:

  • Antimicrobial Activity : A study found that derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Anticancer Efficacy : Another study reported that treatment with this compound led to reduced viability in breast cancer cell lines (MCF-7) with an IC50 value of approximately 20 µM .

Properties

CAS No.

5007-34-1

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

9-phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C13H14N2O2/c16-11-13(15-12(17)14-11)8-4-7-10(13)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H2,14,15,16,17)

InChI Key

DBNCOCOSCWVAGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)C(=O)NC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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